2,7-Bis(2-phenylethoxy)naphthalene
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Overview
Description
2,7-Bis(2-phenylethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two phenylethoxy groups attached to the 2 and 7 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(2-phenylethoxy)naphthalene typically involves the reaction of 2,7-dihydroxynaphthalene with phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(2-phenylethoxy)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The phenylethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2,7-Bis(2-phenylethoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,7-Bis(2-phenylethoxy)naphthalene involves its interaction with specific molecular targets. The phenylethoxy groups enhance its ability to interact with biological membranes and proteins, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,7-Dihydroxynaphthalene: The precursor to 2,7-Bis(2-phenylethoxy)naphthalene, it lacks the phenylethoxy groups.
2,7-Dimethylnaphthalene: Similar naphthalene derivative with methyl groups instead of phenylethoxy groups.
2,7-Bis(phenylmethoxy)naphthalene: Another derivative with phenylmethoxy groups.
Uniqueness
This compound is unique due to the presence of phenylethoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its potential interactions with biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
143553-08-6 |
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Molecular Formula |
C26H24O2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2,7-bis(2-phenylethoxy)naphthalene |
InChI |
InChI=1S/C26H24O2/c1-3-7-21(8-4-1)15-17-27-25-13-11-23-12-14-26(20-24(23)19-25)28-18-16-22-9-5-2-6-10-22/h1-14,19-20H,15-18H2 |
InChI Key |
NQDDUFNSAYVJDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)C=CC(=C3)OCCC4=CC=CC=C4 |
Origin of Product |
United States |
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